3,5-Dichloropyridine-2-sulfonamide
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Overview
Description
3,5-Dichloropyridine-2-sulfonamide is a chemical compound with the molecular formula C5H4Cl2N2O2S and a molecular weight of 227.07 g/mol . It is characterized by the presence of two chlorine atoms at the 3rd and 5th positions of the pyridine ring and a sulfonamide group at the 2nd position. This compound is primarily used in research and development within the pharmaceutical and chemical industries .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloropyridine-2-sulfonamide typically involves the chlorination of pyridine derivatives followed by sulfonation. One common method starts with 2-aminopyridine, which undergoes chlorination to form 2-amino-3,5-dichloropyridine. This intermediate is then subjected to sulfonation using chlorosulfonic acid to yield this compound .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3,5-Dichloropyridine-2-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can participate in oxidation-reduction reactions, altering the oxidation state of the sulfur atom.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with arylboronic acids in the presence of palladium catalysts.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride.
Coupling Reactions: Palladium catalysts, arylboronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.
Major Products Formed:
Substitution Reactions: Products with various functional groups replacing the chlorine atoms.
Oxidation and Reduction: Sulfonic acids or sulfinic acids.
Coupling Reactions: Biaryl compounds with diverse functional groups.
Scientific Research Applications
3,5-Dichloropyridine-2-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 3,5-Dichloropyridine-2-sulfonamide is primarily related to its ability to interact with biological targets through its sulfonamide group. This group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can disrupt the synthesis of folic acid, which is essential for bacterial growth and replication .
Comparison with Similar Compounds
- 2,6-Dichloropyridine
- 2,3-Dichloropyridine
- 2,4-Dichloropyridine
- 2,5-Dichloropyridine
- 2-Amino-4,5-dichloropyridine
Comparison: 3,5-Dichloropyridine-2-sulfonamide is unique due to the presence of the sulfonamide group at the 2nd position, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C5H4Cl2N2O2S |
---|---|
Molecular Weight |
227.07 g/mol |
IUPAC Name |
3,5-dichloropyridine-2-sulfonamide |
InChI |
InChI=1S/C5H4Cl2N2O2S/c6-3-1-4(7)5(9-2-3)12(8,10)11/h1-2H,(H2,8,10,11) |
InChI Key |
BNCUEWLFKUCCPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1Cl)S(=O)(=O)N)Cl |
Origin of Product |
United States |
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